molecular formula C17H13FN2S B1672312 fcpt CAS No. 862250-23-5

fcpt

Cat. No.: B1672312
CAS No.: 862250-23-5
M. Wt: 296.4 g/mol
InChI Key: PVPYZVCHGWNKFZ-UHFFFAOYSA-N
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Description

fcpt is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a cyclopropyl ring, a fluorophenyl group, a pyridinyl group, and a thiazole ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fcpt typically involves multi-step organic reactions. One common method includes the cyclopropanation of a suitable fluorophenyl precursor, followed by the introduction of the thiazole and pyridinyl groups through condensation reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring the safety and cost-effectiveness of the production. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

fcpt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

fcpt has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on various biological targets.

    Industry: It is used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of fcpt involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(4-Chlorophenyl)cyclopropyl)-4-(pyridin-4-yl)thiazole
  • 2-(1-(4-Methylphenyl)cyclopropyl)-4-(pyridin-4-yl)thiazole
  • 2-(1-(4-Bromophenyl)cyclopropyl)-4-(pyridin-4-yl)thiazole

Uniqueness

fcpt is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

CAS No.

862250-23-5

Molecular Formula

C17H13FN2S

Molecular Weight

296.4 g/mol

IUPAC Name

2-[1-(4-fluorophenyl)cyclopropyl]-4-pyridin-4-yl-1,3-thiazole

InChI

InChI=1S/C17H13FN2S/c18-14-3-1-13(2-4-14)17(7-8-17)16-20-15(11-21-16)12-5-9-19-10-6-12/h1-6,9-11H,7-8H2

InChI Key

PVPYZVCHGWNKFZ-UHFFFAOYSA-N

SMILES

C1CC1(C2=CC=C(C=C2)F)C3=NC(=CS3)C4=CC=NC=C4

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C3=NC(=CS3)C4=CC=NC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FCPT; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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